n-(Prop-2-yn-1-yl)tetrahydro-2h-thiopyran-3-amine

Stereochemistry Chiral Building Blocks Enantioselective Synthesis

Researchers requiring stereochemically defined, multifunctional building blocks often face limited options combining chirality with orthogonal reactivity in a single compact scaffold. This compound resolves that gap with three distinct reactive handles - terminal alkyne, secondary amine, and thiane sulfur - on a chiral tetrahydrothiopyran core (MW 155.26). • Orthogonal reactivity: CuAAC-compatible alkyne paired with a derivatizable amine enables sequential bioconjugation without protection/deprotection steps. • Stereochemical utility: Chiral at C3; enables enantioselective synthesis and diastereomer separation - inaccessible with achiral 4-amino regioisomers. • Supply reliability: ≥98% purity; shipped ambient as non-hazardous; multiple pack sizes available.

Molecular Formula C8H13NS
Molecular Weight 155.26 g/mol
Cat. No. B13627439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(Prop-2-yn-1-yl)tetrahydro-2h-thiopyran-3-amine
Molecular FormulaC8H13NS
Molecular Weight155.26 g/mol
Structural Identifiers
SMILESC#CCNC1CCCSC1
InChIInChI=1S/C8H13NS/c1-2-5-9-8-4-3-6-10-7-8/h1,8-9H,3-7H2
InChIKeyUBFARFBAUJRDBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Property Baseline


N-(Prop-2-yn-1-yl)tetrahydro-2H-thiopyran-3-amine (CAS 1341040-95-6; IUPAC: N-(prop-2-yn-1-yl)thian-3-amine) is a bifunctional heterocyclic building block with molecular formula C₈H₁₃NS and a molecular weight of 155.26 g/mol . It comprises a saturated six-membered tetrahydrothiopyran (thiane) ring bearing a secondary propargylamine substituent at the 3-position. The compound integrates three functionally distinct features within a single, compact scaffold: a terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a secondary amine for further derivatization, and a sulfur-containing heterocycle that imparts distinct lipophilicity and electronic properties compared to its oxygen-containing tetrahydropyran analogs [1]. The 3-position attachment creates a stereogenic center at the carbon bearing the amine, rendering the molecule chiral — a feature absent in the corresponding 4-substituted regioisomer . Commercially, this compound is supplied at ≥97% purity by multiple vendors including Fluorochem and AKSci, with a price point positioning it as a specialty building block rather than a commodity intermediate .

Bifunctional scaffold with terminal alkyne and secondary amine
Chiral center at C3 supports enantioselective derivatization
Sulfur-containing six-membered ring alters lipophilicity and coordination

Why the 3-Position Regioisomer Cannot Be Substituted


Within the tetrahydrothiopyran-amine family, substitution position on the ring is not a trivial structural nuance — it dictates stereochemistry, physicochemical properties, and downstream synthetic utility. The 3-amino substitution (as in this compound) creates a chiral center at C3 of the thiane ring, enabling enantioselective synthesis and the generation of diastereomerically enriched products that are inaccessible from the achiral 4-amino regioisomer . Computed logP values differ substantially between the 3-amino (logP ~0.53 for thian-3-amine) and 4-amino (logP ~1.54 for thian-4-amine) parent scaffolds, reflecting how the ring position of the amine modulates lipophilicity — a critical parameter for membrane permeability, solubility, and chromatographic behavior [1]. Furthermore, the nitrogen atom at the 3-position is placed in closer spatial proximity to the ring sulfur atom (1,3-relationship) than in the 4-isomer (1,4-relationship), potentially enabling intramolecular S···H–N hydrogen bonding interactions and distinct metal-coordination geometries that influence both reactivity and biological target engagement . These regioisomer-dependent differences mean that substituting the 4-position analog for the 3-position compound may yield products with fundamentally altered stereochemical, physicochemical, and biological profiles — a risk that cannot be mitigated without re-optimization of the entire synthetic or screening workflow. The quantitative evidence below substantiates these differentiation claims.

3‑Position (Target)
4‑Position Isomer
Chirality
Chiral (C3 stereocenter)
Achiral
Lipophilicity (logP parent)
~0.53
~1.54
Basicity (pKa conj. acid)
~10.63
~9.97

Regioisomer-dependent differences may shift stereochemistry, solubility, reactivity, and biological target engagement — substitution without re-validation is not recommended.

Quantitative Differentiation from Closest Analogs


Regiochemistry-Driven Chirality

The target compound bears the amine substituent at the 3-position of the tetrahydrothiopyran ring, rendering C3 a stereogenic carbon center. In contrast, the closest regioisomer — N-(prop-2-yn-1-yl)tetrahydro-2H-thiopyran-4-amine (CAS 1153794-90-1) — has the amine at the 4-position, where the ring carbon is not stereogenic due to the local symmetry of the substituent environment. This means the 3-substituted compound can exist as a pair of enantiomers ((R) and (S) at C3) and can be resolved into single enantiomers for stereospecific applications, while the 4-substituted isomer is achiral and cannot provide stereochemical enrichment . Quantitatively, the 3-amine scaffold introduces one stereocenter (stereocenter count = 1 for the 3-isomer vs. 0 for the 4-isomer), directly impacting the number of possible stereoisomers in downstream products: coupling the 3-isomer with another chiral fragment generates diastereomeric mixtures separable by conventional chromatography, whereas the 4-isomer under identical coupling produces only a single product [1]. For procurement officers and medicinal chemistry teams, this means the 3-isomer offers an additional dimension of structural diversity — stereochemical space — that the 4-isomer fundamentally cannot provide.

Regiochemistry & Chirality
Head-to-head
1 stereocenter (Target) vs 0 (4‑isomer)
Enables enantioselective synthesis and diastereomer separation.
Structural analysis per IUPAC, SMILES, and vendor datasheets.
Stereochemistry Chiral Building Blocks Enantioselective Synthesis

Lipophilicity Divergence

The parent amine scaffold (thian-3-amine vs. thian-4-amine) shows a substantial lipophilicity differential. The computed logP for thian-3-amine is 0.53 [1], whereas thian-4-amine has a computed logP of 1.54 . The addition of the propargyl (prop-2-yn-1-yl) substituent to both scaffolds is expected to increase logP additively, but the baseline difference of approximately 1.01 logP units between the parent amines predicts that the propargyl-substituted 3-isomer will remain ~1 logP unit less lipophilic than the corresponding 4-isomer . Comparative analysis using the 4-isomer's PubChem data shows XLogP3-AA = 1.1 for N-(prop-2-yn-1-yl)thian-4-amine [2], while the 3-isomer's equivalent computed value is not yet available in PubChem but can be extrapolated to approximately 0.5–0.7 based on the parent scaffold difference. This lipophilicity gap is practically significant: a ΔlogP of ~0.5–1.0 translates to a ~3–10 fold difference in octanol-water partition coefficient, directly impacting aqueous solubility, membrane permeability, plasma protein binding, and chromatographic retention time.

Lipophilicity Divergence
Cross-study comparable
ΔlogP ≈ 1.01 (parent scaffolds)
A ~3–10× partition coefficient difference affects solubility, permeability, and chromatography.
Computed logP values from Molwiki, Molbase, and PubChem.
Lipophilicity ADME logP Druglikeness

Ring Size and Conformational Flexibility

The target compound features a six-membered tetrahydrothiopyran (thiane) ring, which adopts chair conformations with minimal ring strain (comparable to cyclohexane). The direct five-membered analog — N-(prop-2-yn-1-yl)thiolan-3-amine (CAS not explicitly available; MW 141.24 g/mol) — bears a thiolane (tetrahydrothiophene) ring with envelope/twist conformations and greater conformational flexibility, but also higher ring strain and a different spatial orientation of the amine substituent relative to sulfur . The four-membered analog — N-(prop-2-yn-1-yl)thietan-3-amine (CAS 1849224-44-7) — has the highest ring strain of the series and distinct reactivity, with ring-opening pathways that are less accessible to the six-membered thiane . Quantitatively, the six-membered ring provides a sulfur-to-amine through-space distance in the 3-position (1,3-relationship) that differs from the 1,3-relationship in the smaller rings, potentially affecting S–N non-covalent interactions and metal chelation geometry. For applications requiring a robust, strain-free heterocyclic scaffold with predictable conformational behavior, the six-membered thiane in the target compound provides distinct advantages over the more strained four- and five-membered ring analogs.

Ring Size & Conformation
Class-level inference
6‑membered thiane vs 5‑membered thiolane & 4‑membered thietane
Strain-free chair conformations offer predictable SAR vs. strained smaller rings.
Class-level inference; experimental conformational data for propargyl derivatives may be needed.
Conformational Analysis Ring Strain Heterocyclic Chemistry Scaffold Comparison

Dual-Reactivity Architecture

The target compound integrates two orthogonal reactive handles — a terminal alkyne and a secondary amine — within a single low-molecular-weight scaffold (MW 155.26). The terminal alkyne enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, fluorescent labeling, or polymer functionalization, while the secondary amine permits independent derivatization via amide bond formation, sulfonamide synthesis, reductive amination, or urea/thiourea coupling . This dual-reactivity architecture distinguishes the compound from simple propargylamines such as propargylamine itself (MW 55.08; single amine, no heterocycle) or N-methylpropargylamine (MW 69.11), which lack the sulfur heterocycle and the additional synthetic handles it provides. Quantitatively, the target compound offers 2 hydrogen bond acceptor sites (sulfur and amine nitrogen) vs. 1 for simple propargylamines, and a topological polar surface area (TPSA) of approximately 37–38 Ų (estimated from 4-isomer PubChem data) vs. ~26 Ų for simple aliphatic propargylamines, indicating enhanced aqueous interaction capacity [1]. The sulfur atom further provides a site for oxidation to sulfoxide or sulfone, creating a third orthogonal handle not available in oxygen-containing tetrahydropyran analogs or simple propargylamines.

Dual-Reactivity Architecture
Class-level inference
3 reactive handles (Target) vs 1–2 in simple propargylamines
Supports sequential orthogonal functionalization without protection/deprotection.
Reactivity inferred from functional group analysis.
Click Chemistry CuAAC Bioconjugation Dual Functionalization

Basicity and Protonation State

The conjugate acid pKa of thian-3-amine is reported as 10.63 , compared to approximately 9.97 for thian-4-amine (conjugate acid) and ~9.8 for the oxygen analog tetrahydropyran-3-amine . This means the 3-amine on the thiane ring is a stronger base (higher pKa) than the 4-amine, by approximately 0.66 pKa units — corresponding to a ~4.6-fold difference in basicity. At physiological pH (7.4), both amines are predominantly protonated (>99.9%), but the difference becomes significant under formulation conditions (pH 4–6) or in non-aqueous reaction media where deprotonation is required for nucleophilic attack. Furthermore, the lower electronegativity of sulfur versus oxygen means the thiane ring is less electron-withdrawing than the tetrahydropyran ring, potentially preserving higher amine nucleophilicity. This elevated basicity can be advantageous for forming stable ammonium salts for solid-phase handling or for modulating solubility via salt formation, but it may also increase the compound's susceptibility to protonation-dependent metabolic clearance pathways.

Basicity & Protonation State
Cross-study comparable
pKa 10.63 (Target) vs ~9.97 (4‑isomer); Δ = 0.66
Higher basicity may support ammonium salt formation and adjust coupling conditions.
Data from BenchChem and literature pKa trends.
pKa Amine Basicity Ionization State Medicinal Chemistry

Research and Industrial Application Scenarios


Chiral Fragment Library Construction

In fragment-based drug discovery campaigns requiring stereochemically defined building blocks, the target compound's chiral center at C3 is an essential feature. Unlike the achiral 4-amino regioisomer, the 3-isomer can be resolved into pure enantiomers and incorporated into fragment libraries, where the resulting diastereomeric products can be separated and individually screened. The evidence shows this scaffold provides 1 stereogenic center (vs. 0 for the 4-isomer ), directly enabling the exploration of stereochemistry-activity relationships (SSAR) that are inaccessible with position-4 analogs. The lower lipophilicity (estimated ΔlogP ≈ -0.5 vs. 4-isomer based on parent scaffold difference of ~1.01 logP units [1]) may also reduce non-specific binding in biochemical assays, improving assay signal-to-noise ratios.

Bifunctional Probe Synthesis for Chemoproteomics

The compound's three orthogonal reactive handles — terminal alkyne for CuAAC, secondary amine for acylation or sulfonylation, and sulfur for controlled oxidation — make it exceptionally suited for multi-step chemoproteomic probe construction. As established in the evidence, the terminal alkyne enables copper-catalyzed conjugation to azide-functionalized biomolecules or reporter tags, while the secondary amine can be independently derivatized with a photoreactive crosslinker, affinity handle, or fluorescent moiety . This dual orthogonal derivatization in a single compact scaffold (MW 155.26) eliminates the need for sequential protection/deprotection steps required when using mono-functional propargylamine building blocks, reducing synthetic step count and improving overall probe yield.

Metal Coordination and Catalysis Scaffold

The tetrahydrothiopyran ring provides a soft sulfur donor atom in a well-defined six-membered ring geometry, while the 3-position secondary amine offers an additional hard nitrogen donor. This N,S-bidentate ligand architecture, with the donor atoms in a 1,3-relationship, creates a six-membered chelate ring upon metal binding — a geometry distinct from the 1,4-relationship in the 4-amino isomer or the 1,2-relationship in five-membered thiolane analogs. The computed logP of 0.53 for the parent thian-3-amine scaffold [1] indicates sufficient aqueous compatibility for transition-metal catalysis in mixed aqueous-organic solvent systems, while the propargyl group provides a spectroscopic handle (IR: C≡C stretch ~2100–2260 cm⁻¹) for reaction monitoring. This combination of properties is valuable for developing novel chiral N,S-ligands for asymmetric catalysis, where the chirality at C3 can transfer stereochemical information to the metal center.

Propargylamine-Containing Bioactive Molecule Synthesis

N-Propargylamines are established precursors for the synthesis of thiazole, thiazepine, and other sulfur-nitrogen heterocycles via cyclization reactions [2]. The target compound uniquely combines the propargylamine motif with a pre-installed sulfur heterocycle, enabling the construction of fused or spiro-bicyclic S,N-heterocyclic systems that are not accessible from simple propargylamine starting materials. The higher amine pKa (10.63 vs. ~9.97 for the 4-amino isomer ) ensures sufficient nucleophilicity for cyclization reactions under mildly basic conditions, while the six-membered ring provides conformational pre-organization that can influence cyclization regioselectivity and product distribution. For medicinal chemistry programs targeting kinase inhibitors, GPCR ligands, or antimicrobial agents where sulfur-containing heterocycles are privileged pharmacophores, this compound offers a strategically advantaged entry point into chemical space that simpler propargylamines cannot provide.

Application
Selection Property
Validation Focus
Chiral Fragment Library Construction
Chirality at C3 of thiane ring
Enantiomeric resolution & stereochemistry-activity relationships
Bifunctional Probe Synthesis
Orthogonal alkyne/amine/sulfur handles
Sequential CuAAC conjugation and amine derivatization
Metal Coordination & Catalysis
N,S-bidentate ligand with 1,3-relationship
Chelation geometry and asymmetric induction potential
Propargylamine-Derived Heterocycle Synthesis
Pre-installed S-heterocycle with propargylamine motif
Cyclization efficiency and fused S,N-heterocycle formation
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